(3R,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-4-phenylbutanoic acid
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Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxy group, and a phenyl group attached to a butanoic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid typically involves the protection of an amino acid precursor with a tert-butoxycarbonyl group. The process generally includes the following steps:
Protection of the Amino Group: The amino group of the precursor is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Hydroxylation: Introduction of the hydroxy group can be achieved through various hydroxylation reactions, depending on the starting material.
Phenylation: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups using suitable halides and catalysts.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Catalysts: Pd/C, DMAP
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other functional sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing enzyme activity and protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
- 4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid
- (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid is unique due to the presence of both a hydroxy group and a phenyl group on the butanoic acid backbone, which provides distinct reactivity and functional versatility compared to its analogs .
Properties
Molecular Formula |
C15H21NO5 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-13(11(17)9-12(18)19)10-7-5-4-6-8-10/h4-8,11,13,17H,9H2,1-3H3,(H,16,20)(H,18,19) |
InChI Key |
GDZQCMQJVJLGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(CC(=O)O)O |
Origin of Product |
United States |
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